N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE
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Overview
Description
N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE typically involves multi-step organic reactions. The starting materials often include benzodiazole derivatives and substituted phenylpropanamides. Common synthetic routes may involve:
Condensation Reactions: Combining benzodiazole with substituted phenylpropanamides under acidic or basic conditions.
Amidation Reactions: Formation of the amide bond through the reaction of carboxylic acids with amines in the presence of coupling agents like EDCI or DCC.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production with consistent quality.
Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biology: Studying its effects on cellular processes and signaling pathways.
Materials Science: Incorporation into polymers or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity and downstream signaling pathways.
Inhibition of Enzymes: Blocking enzyme activity and affecting metabolic processes.
Interaction with DNA: Altering gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar core structures but different substituents.
Phenylpropanamide Derivatives: Compounds with similar side chains but different core structures.
Uniqueness
N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE is unique due to its specific combination of benzodiazole and phenylpropanamide moieties, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[3-(2-methoxyphenyl)propanoylamino]-3-methylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-4-15(2)21(22(29)27-23-24-17-10-6-7-11-18(17)25-23)26-20(28)14-13-16-9-5-8-12-19(16)30-3/h5-12,15,21H,4,13-14H2,1-3H3,(H,26,28)(H2,24,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKWEIZSTKFICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)CCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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